1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine

Enzyme inhibition Acetyl-CoA carboxylase HDAC

1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine (CAS 84966-94-9) is a synthetic organic compound with the molecular formula C14H18N4O4 and a molecular weight of 306.32 g/mol. It belongs to the oxalyl-hydrazide class, characterized by an oxalyl bridge connecting an ortho-acetamidophenyl moiety to a dimethylaminoacetyl hydrazine fragment.

Molecular Formula C14H18N4O4
Molecular Weight 306.32 g/mol
CAS No. 84966-94-9
Cat. No. B12781801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine
CAS84966-94-9
Molecular FormulaC14H18N4O4
Molecular Weight306.32 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1C(=O)C(=O)NNC(=O)CN(C)C
InChIInChI=1S/C14H18N4O4/c1-9(19)15-11-7-5-4-6-10(11)13(21)14(22)17-16-12(20)8-18(2)3/h4-7H,8H2,1-3H3,(H,15,19)(H,16,20)(H,17,22)
InChIKeyGFAHXOGHHLIDQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine (CAS 84966-94-9): Chemical Identity and Research Procurement Context


1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine (CAS 84966-94-9) is a synthetic organic compound with the molecular formula C14H18N4O4 and a molecular weight of 306.32 g/mol . It belongs to the oxalyl-hydrazide class, characterized by an oxalyl bridge connecting an ortho-acetamidophenyl moiety to a dimethylaminoacetyl hydrazine fragment. The compound has been catalogued as a metabolite of the drug aminopyrine in cheminformatics ontologies [1]. Its structural features—particularly the acetamido-substituted phenyl ring and the terminal dimethylamino group—suggest potential for hydrogen-bonding interactions and protonation-dependent solubility, but no peer-reviewed quantitative biological characterization or head-to-head comparator data were identified in accessible primary literature as of the evidence cutoff date.

Why In-Class Oxalyl-Hydrazides Cannot Substitute for 1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine Without Comparative Data


Within the oxalyl-hydrazide family, even subtle modifications to the aryl substituent can produce large shifts in physicochemical properties, target engagement, and metabolic stability. However, for CAS 84966-94-9 specifically, no publicly available quantitative evidence demonstrates whether its ortho-acetamido substitution confers a measurable advantage—or disadvantage—over the para-nitrobenzamido (CAS 85080-16-6) or para-methoxybenzoyl (CAS 85080-15-5) analogs . Without such data, any assertion that this compound outperforms or is outperformed by a close structural analog would be speculative. Procurement decisions based on structural similarity alone therefore carry unquantified risk, and users should verify that the specific substitution pattern is essential to their experimental objective before committing to a particular analog.

Quantitative Differentiation Evidence for 1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine Versus Closest Analogs


Enzyme Inhibition Potency: Target Compound vs. Structural Analogs — No Comparative Data Available

BindingDB and ChEMBL searches returned five structurally distinct chemotypes under identifiers associated with this compound family, but none corresponded to CAS 84966-94-9 as verified by SMILES comparison. For example, CHEMBL1958360 (BindingDB BDBM50365279) showed ACC1 IC50 = 7 nM in rat liver and ACC2 IC50 = 8 nM in human [1], but the SMILES string (Cc1cc(cc2cn[nH]c12)C(=O)N1CCC2...) is inconsistent with the target structure. Similarly, CHEMBL4550526 showed HDAC10 IC50 = 5.70 nM [2] but again represents a different scaffold. No assay data for the authentic target compound were located. Claims of acetylcholinesterase or antifungal activity found on vendor pages are unverifiable as of the evidence cutoff and cannot be quantified or compared.

Enzyme inhibition Acetyl-CoA carboxylase HDAC

Physicochemical Property Comparison: Target Compound vs. p-Nitrobenzamido and p-Methoxybenzoyl Analogs

No experimentally measured logP, pKa, or solubility values were found for CAS 84966-94-9 or its closest registry analogs (CAS 85080-16-6 and 85080-15-5). Computationally predicted values are not accepted as core evidence under the rules of this guide. The ortho-acetamido group of the target compound is expected to differ from the para-nitrobenzamido group of the hydrochloride hydrate analog in hydrogen-bond donor/acceptor count and electronic character, but no experimental data confirm the magnitude or direction of these differences .

Physicochemical properties LogP Hydrogen bonding

Synthetic Accessibility and Purity: Target Compound vs. Generic Oxalyl-Hydrazides

A general synthetic route to oxalyl-hydrazides is described in US Patent 5,149,872, which discloses a process comprising contacting oxamide or diacetyloxamide with a corresponding hydrazine derivative [1]. This patent provides a class-level synthesis framework but does not describe the preparation of CAS 84966-94-9 specifically, nor does it compare yields or purities across different aryl hydrazide substrates. Vendor listings for the target compound claim typical purities of 95%, but no independent certificate of analysis or inter-batch reproducibility data were identified in the public domain.

Synthetic accessibility Purity Procurement specifications

Application Scenarios for 1-((o-Acetamidophenyl)oxalyl)-2-((dimethylamino)acetyl)hydrazine Based on Current Evidence Limitations


Structural Biology Probe Development (Pending Activity Confirmation)

If future studies confirm enzyme inhibition activity for CAS 84966-94-9, its acetamido-substituted phenyl ring could provide a distinct hydrogen-bonding pharmacophore relative to the p-nitrobenzamido or p-methoxybenzoyl analogs. However, no crystal structure or binding data currently support this hypothesis. Researchers must independently verify target engagement before using this compound as a chemical probe [1].

Synthetic Intermediate for Oxalyl-Hydrazide Library Expansion

The compound may serve as a synthetic intermediate for generating focused libraries of ortho-substituted phenyl oxalyl-hydrazides using the general method described in US Patent 5,149,872 [1]. Its ortho-acetamido directing group could influence subsequent functionalization reactions, but no comparative reaction yield data exist to confirm any synthetic advantage.

Metabolic Pathway Reference Standard

Given its structural relationship to aminopyrine metabolites, CAS 84966-94-9 might be employed as a reference standard in analytical method development for detecting related oxalyl-hydrazide metabolites in biological matrices. However, no validated analytical protocol or certified reference material is currently associated with this CAS number.

Physicochemical Property Baseline for QSAR Model Training

If experimentally determined logP, pKa, and solubility values become available, this compound—along with its registry analogs CAS 85080-16-6 and 85080-15-5—could contribute to QSAR models predicting the properties of ortho- vs. para-substituted oxalyl-hydrazides. Presently, the absence of measured data limits its utility to in silico predictions only.

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